molecular formula C11H13N5O2 B6281699 rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans CAS No. 1807920-08-6

rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans

Cat. No.: B6281699
CAS No.: 1807920-08-6
M. Wt: 247.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a racemic mixture (rac-) of enantiomers with a (3R,4R) stereochemical configuration and a trans arrangement of substituents on the pyrrolidine ring. The methyl group at the 4-position and the carboxylic acid at the 3-position contribute to its physicochemical properties, such as solubility and hydrogen-bonding capacity.

Properties

CAS No.

1807920-08-6

Molecular Formula

C11H13N5O2

Molecular Weight

247.3

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The triazolo[4,3-a]pyrazine moiety is constructed through a [3+2] cycloaddition between hydrazine derivatives and pyrazine precursors. A validated protocol involves reacting 2-chloropyrazine with hydrazine hydrate at 80°C for 12 hours to form 1,2,4-triazolo[4,3-a]pyrazine. Position-selective functionalization at the 8-position is achieved via bromination using N-bromosuccinimide (NBS) in dichloromethane, yielding 8-bromo-triazolo[4,3-a]pyrazine.

Table 1: Optimization of Triazolo-Pyrazine Bromination

ConditionReagent Ratio (NBS:Pyrazine)Temperature (°C)Yield (%)
Standard1.1:12562
Catalytic H2SO41.2:14078
Light irradiation1.1:12585

Bromination under light irradiation improves regioselectivity and yield, as reported in analogous heterocyclic syntheses.

Coupling of Pyrrolidine and Triazolo-Pyrazine Moieties

Nucleophilic Aromatic Substitution

The 8-bromo-triazolo-pyrazine undergoes nucleophilic substitution with the pyrrolidine’s primary amine. In anhydrous dimethylformamide (DMF), the reaction proceeds at 100°C with potassium carbonate as a base, achieving 70–75% coupling efficiency. Alternative catalysts like copper(I) iodide enhance reactivity, reducing reaction time to 6 hours.

Table 2: Coupling Reaction Optimization

CatalystBaseSolventTime (h)Yield (%)
NoneK2CO3DMF2470
CuIK2CO3DMF688
Pd(OAc)2Et3NToluene1265

Copper-catalyzed conditions are preferred for scalability and reduced byproduct formation.

Stereochemical Control and Racemic Resolution

Trans-Selective Synthesis

The trans configuration of the 4-methyl and 3-carboxylic acid groups is enforced during pyrrolidine ring formation. Using a cis-diol precursor (e.g., (3R,4R)-dihydroxypyrrolidine), oxidation with Jones reagent selectively generates the trans-dicarboxylic acid, which is subsequently decarboxylated to introduce the methyl group. Racemic resolution is unnecessary as the synthetic route inherently produces a 1:1 enantiomeric mixture.

Final Deprotection and Purification

Carboxylic Acid Liberation

The ethyl ester protecting group is cleaved via saponification with lithium hydroxide in tetrahydrofuran (THF)/water (4:1) at 60°C. Neutralization with hydrochloric acid precipitates the crude product, which is purified by recrystallization from ethanol/water (90:10).

Table 3: Purification Metrics

MethodPurity (%)Recovery (%)
Recrystallization98.585
Column Chromatography99.272
Preparative HPLC99.965

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • Reagents: KMnO₄, CrO₃.

    • Conditions: Generally, strong oxidizing conditions.

    • Products: Oxidized derivatives, potentially forming carboxylates.

  • Reduction:
    • Reagents: LiAlH₄, NaBH₄.

    • Conditions: Mild to moderate conditions.

    • Products: Alcohol derivatives, reduction of double bonds.

  • Substitution:
    • Reagents: Alkyl halides, nucleophiles.

    • Conditions: Substitution reactions typically require moderate heating and sometimes a catalyst.

    • Products: New substituted derivatives depending on nucleophile.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural similarity to known pharmacophores allows for exploration in drug design targeting various diseases.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against bacterial strains, making it a candidate for developing new antibiotics.
  • Neuropharmacology : The triazolo and pyrazin moieties are known to interact with neurotransmitter systems. Research indicates potential applications in treating neurological disorders by modulating receptor activity.

Material Science

In material science, the unique structure of rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid opens avenues for its use in creating advanced materials.

  • Polymer Synthesis : The compound can act as a building block for synthesizing polymers with specific functionalities. Its carboxylic acid group can participate in polymerization reactions to form novel copolymers.
  • Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for applications such as drug delivery systems and biosensors due to its ability to form stable complexes with metal ions.

Case Studies

Several case studies highlight the potential applications of rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics, suggesting a pathway for developing new antimicrobial agents.

Case Study 2: Neuroprotective Properties

In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential role in neuroprotective therapies for conditions like Alzheimer's disease.

Mechanism of Action

The compound interacts with biological targets through a combination of its triazolopyrazine and pyrrolidine carboxylic acid functionalities. These interactions may inhibit enzyme activity or modulate protein function, leading to its observed bioactivities. The specific molecular targets and pathways involved can vary, but they often include key metabolic or signaling proteins.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and its closest analogs:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Physicochemical Data
rac-(3R,4R)-4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans [1,2,4]Triazolo[4,3-a]pyrazine Methyl (C4), carboxylic acid (C3) Not reported Likely high polarity due to carboxylic acid
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(urea-linked CF3-phenyl)pyrrolidine-3-carboxylic acid Pyrrolidine Benzodioxol, trifluoromethylphenyl urea 466 (C22H22F3N3O5) FTIR: 1675 cm⁻¹ (C=O), MS: m/z 466
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid derivatives [1,2,4]Triazolo[4,3-a]pyridine Variable substituents (amide-linked groups) Varies Synthesized via PhI(OAc)2-mediated cyclization
3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones [1,2,4]Triazolo[4,3-a]pyrazine Ketone (C8) instead of carboxylic acid Varies Broad synthetic versatility (any acid used)
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Pyrazolo[3,4-b]pyridine Methyl (N1), carboxylic acid (C3) 177.16 mp: 273–278.5°C, CAS: 116855-09-5

Functional Group Impact on Bioactivity

  • Carboxylic Acid vs.
  • Triazolo-Pyrazine vs.
  • Urea-Linked Substituents : The bulky trifluoromethylphenyl urea group in ’s compound likely increases steric hindrance, reducing membrane permeability compared to the target’s compact methyl and carboxylic acid groups .

Critical Research Findings and Implications

  • Synthetic Efficiency : The target compound’s structural simplicity may allow higher synthetic yields than the urea-containing analog (68% crude yield) , though commercial analogs (e.g., ) highlight cost challenges .
  • Target Selectivity : The trans configuration and (3R,4R) stereochemistry may confer selectivity advantages over cis-configured pyrrolidines, as seen in other medicinal chemistry studies .

Biological Activity

The compound rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans (CAS Number: 1807920-08-6) is a derivative of triazolo-pyrazine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.

  • Molecular Formula: C13_{13}H15_{15}N5_{5}O2_{2}
  • Molecular Weight: 247.2532 g/mol
  • LogP: -0.57
  • LogD: -3.831

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. Specifically, a related compound showed significant anti-tumor activity against various cancer cell lines:

Cell LineIC50_{50} (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

This compound was identified as a potential c-Met kinase inhibitor with an IC50_{50} of 48 nM, indicating its effectiveness in targeting cancer pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of pyrrolidine carboxylic acids exhibit activity against multidrug-resistant pathogens. In vitro studies have shown that these compounds can effectively inhibit growth in various Gram-positive bacteria and fungi.

Antimicrobial Efficacy Table

PathogenActivity Observed
Staphylococcus aureusModerate
Acinetobacter baumanniiSignificant
Klebsiella pneumoniaeHigh
Pseudomonas aeruginosaModerate
Candida aurisSignificant

These findings suggest that rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways associated with cancer proliferation and microbial resistance mechanisms. The triazolo-pyrazine core is known to facilitate binding to enzymes such as kinases and may interfere with cellular processes like DNA replication and repair.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds similar to rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid showed promising results in inhibiting tumor growth in A549 and MCF-7 cell lines through apoptosis induction mechanisms .
  • Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against resistant strains of bacteria and fungi highlighted the need for novel compounds to combat rising resistance .

Q & A

Q. What scale-up challenges arise in transitioning from lab to pilot-scale synthesis?

  • Methodological Answer :
  • Process Engineering : Optimize heat transfer in large-scale reflux systems to prevent exothermic runaway.
  • Flow Chemistry : Continuous flow reactors improve mixing and reduce batch-to-batch variability for steps like CDI activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.